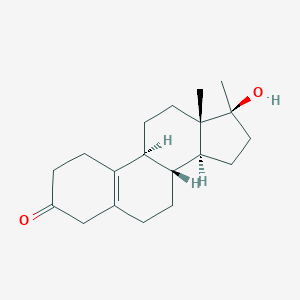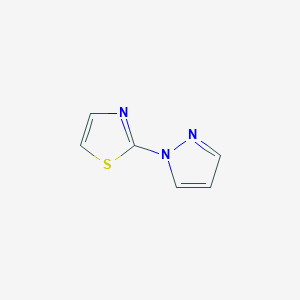![molecular formula C6H8N2OS B047148 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one CAS No. 124187-74-2](/img/structure/B47148.png)
1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one is a heterocyclic compound that features a unique fusion of a thiopyrano ring and a pyrazolone ring
Mechanism of Action
Target of Action
The primary target of 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in the pathology of Alzheimer’s disease (AD) by catalyzing the hyperphosphorylation of tau protein .
Mode of Action
This compound interacts with GSK-3β, inhibiting its activity. The inhibition of GSK-3β leads to a decrease in the hyperphosphorylation of tau protein . This interaction and the resulting changes are part of the compound’s mode of action.
Biochemical Pathways
The inhibition of GSK-3β affects the pathway involving the phosphorylation of tau protein. Hyperphosphorylated tau is a key concern in the pathogenesis of AD . By inhibiting GSK-3β, the compound reduces tau hyperphosphorylation, thereby potentially mitigating the pathological effects of AD .
Result of Action
The compound’s action results in decreased phosphorylation of tau protein at Ser396 in a dose-dependent manner . Moreover, it effectively increases the expressions of β-catenin, GAP43, N-myc, and MAP-2, and promotes the differentiated neuronal neurite outgrowth . These molecular and cellular effects could potentially contribute to the treatment of AD .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyranone derivative with a hydrazine derivative, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiopyrano derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ol: This compound has a similar thiopyrano-pyrazolone structure but with a phenyl group attached.
2,3,4,9-tetrahydrothiopyrano[2,3-b]indoles: These compounds feature a thiopyrano ring fused with an indole ring, showcasing structural similarities.
Uniqueness
1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen heteroatoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5,6,7-tetrahydro-1H-thiopyrano[3,2-c]pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-6-5-4(7-8-6)2-1-3-10-5/h1-3H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBWDVNDGVABAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NN2)SC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559837 |
Source


|
| Record name | 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124187-74-2 |
Source


|
| Record name | 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
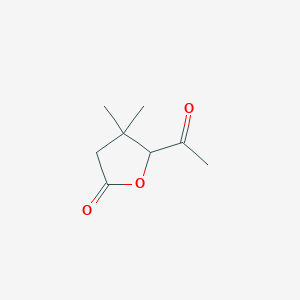
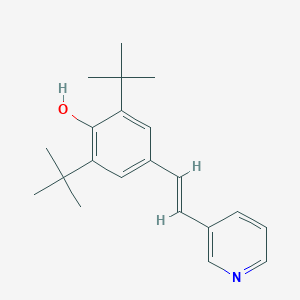

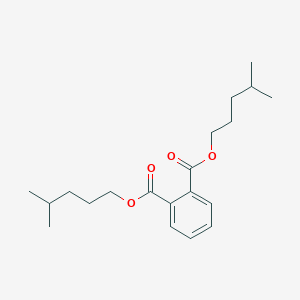

![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)

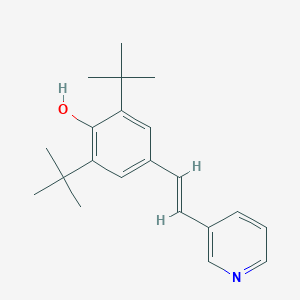


![3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one,2-methyl-(9CI)](/img/structure/B47088.png)

